1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone
Brand Name: Vulcanchem
CAS No.: 205826-79-5
VCID: VC20823205
InChI: InChI=1S/C10H11BrO3/c1-6(12)3-7-4-8(11)10(13)9(5-7)14-2/h4-5,13H,3H2,1-2H3
SMILES: CC(=O)CC1=CC(=C(C(=C1)Br)O)OC
Molecular Formula: C10H11BrO3
Molecular Weight: 259.1 g/mol

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone

CAS No.: 205826-79-5

Cat. No.: VC20823205

Molecular Formula: C10H11BrO3

Molecular Weight: 259.1 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone - 205826-79-5

Specification

CAS No. 205826-79-5
Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
IUPAC Name 1-(3-bromo-4-hydroxy-5-methoxyphenyl)propan-2-one
Standard InChI InChI=1S/C10H11BrO3/c1-6(12)3-7-4-8(11)10(13)9(5-7)14-2/h4-5,13H,3H2,1-2H3
Standard InChI Key FXJZTBBKTLEEJT-UHFFFAOYSA-N
SMILES CC(=O)CC1=CC(=C(C(=C1)Br)O)OC
Canonical SMILES CC(=O)CC1=CC(=C(C(=C1)Br)O)OC

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of a phenyl ring with three key substituents: a bromine atom at position 3, a hydroxyl group at position 4, and a methoxy group at position 5. Attached to this substituted phenyl ring is a propan-2-one side chain. This arrangement creates a molecule with several reactive sites that can be leveraged in various chemical transformations.

The bromine atom provides a site for potential further functionalization through various coupling reactions. The hydroxyl group contributes to the compound's hydrogen bonding capabilities, while the methoxy group influences the electron density distribution across the aromatic ring. The propanone chain adds a ketone functional group that can undergo numerous chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone are summarized in the following table:

PropertyValue
CAS Number205826-79-5
IUPAC Name1-(3-bromo-4-hydroxy-5-methoxyphenyl)propan-2-one
Molecular FormulaC₁₀H₁₁BrO₃
Molecular Weight259.1 g/mol
Physical AppearanceBrown Solid
SolubilitySoluble in Chloroform, Dichloromethane (DCM), Methanol
Standard InChIInChI=1S/C10H11BrO3/c1-6(12)3-7-4-8(11)10(13)9(5-7)14-2/h4-5,13H,3H2,1-2H3
Standard InChIKeyFXJZTBBKTLEEJT-UHFFFAOYSA-N
SMILES NotationCC(=O)CC1=CC(=C(C(=C1)Br)O)OC
PubChem Compound ID24721127

The compound features multiple functional groups that contribute to its chemical reactivity profile, including the ketone group, hydroxyl group, methoxy group, and bromine atom. Each of these groups provides distinct chemical properties that can be utilized in various synthetic applications .

Applications in Pharmaceutical Development

Role in Carbidopa Synthesis

The primary application of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone lies in its role as an intermediate in the synthesis of derivatives of Carbidopa, a medication used in the treatment of Parkinson's disease . Carbidopa functions as an inhibitor of aromatic amino acid decarboxylase, preventing the peripheral conversion of levodopa to dopamine. This inhibition is crucial in Parkinson's disease therapy as it allows more levodopa to reach the brain, where it can be converted to dopamine to address the dopamine deficiency characteristic of the condition.

The unique substitution pattern of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone makes it a valuable starting material for synthesizing Carbidopa derivatives with potentially improved pharmacological properties or novel therapeutic activities. The compound's structure allows for specific modifications that can lead to compounds with optimized drug-like characteristics.

Related Compounds and Structural Analogs

Several compounds share structural similarities with 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, providing context for understanding its potential properties and applications:

β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine (RIT 1412)

This related compound features the same substituted phenyl ring but with an alanine side chain instead of propanone. It has been studied for its antihypertensive effects in rats and dogs, demonstrating long-acting antihypertensive properties. The compound has been synthesized through various methods, including via the azlactone and the corresponding phenylpyruvic acid, as well as via the acetamidomalonic ester .

1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethanone

This compound represents another structural analog with an amino group at position 3 instead of bromine. It has different physical properties compared to the bromo analog, including a molecular weight of 181.189 g/mol, a density of 1.2±0.1 g/cm³, and a boiling point of 379.8±42.0 °C at 760 mmHg .

propan-2-yl (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoate

This more complex derivative contains the same core 3-bromo-4-hydroxy-5-methoxyphenyl structure but with an extended side chain featuring a cyano group and an ester functionality. It has a molecular weight of 340.17 g/mol and represents a further functionalized derivative of the core structure .

1-(4-hydroxy-3-methoxyphenyl)-2-propanone

This non-brominated analog has been studied as a smoke flavoring compound. Research has investigated its metabolism in rats, identifying several metabolites including 1-(3,4-dihydroxyphenyl)-2-propanone and 1-(3,4-dihydroxyphenyl)-2-propanol . This related compound provides insights into potential metabolic pathways that might be relevant to understanding the biological processing of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone.

Current Research and Future Directions

Current Research Status

Research on 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone is primarily focused on its utility as a synthetic intermediate rather than as a direct therapeutic agent. Its significance in the synthetic pathway leading to Carbidopa derivatives has established its importance in medicinal chemistry .

The compound's role in pharmaceutical synthesis continues to be explored, particularly in relation to the development of improved derivatives of Carbidopa and potentially other drugs targeting neurological disorders. The specific substitution pattern on the phenyl ring provides a template for developing compounds with targeted pharmacological properties.

Future Research Directions

Several promising avenues for future research on 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone include:

  • Development of improved synthetic routes with higher yields and fewer steps, potentially employing modern synthetic methodologies such as catalytic cross-coupling reactions.

  • Exploration of the compound's direct biological activities, particularly in relation to its potential antioxidant properties and possible cardiovascular effects.

  • Investigation of novel derivatives with enhanced therapeutic properties, potentially extending beyond Parkinson's disease treatment to other neurological conditions.

  • Studies on the compound's metabolism and pharmacokinetics to better understand its behavior in biological systems.

  • Exploration of applications beyond Carbidopa synthesis, potentially in other areas of medicinal chemistry or as building blocks for other biologically active compounds.

These future directions could expand our understanding of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone and enhance its utility in pharmaceutical development.

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